molecular formula C10H19NO3S B15331003 4-Boc-1,4-thiazepan-6-ol

4-Boc-1,4-thiazepan-6-ol

Cat. No.: B15331003
M. Wt: 233.33 g/mol
InChI Key: FICQZWSWLRFLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-1,4-thiazepan-6-ol is a heterocyclic organic compound that features a thiazepane ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-1,4-thiazepan-6-ol typically involves the formation of the thiazepane ring followed by the introduction of the Boc protecting group. One common method includes the cyclization of appropriate precursors under controlled conditions. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Boc-1,4-thiazepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thiazepane ring or the Boc group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce a halogen or other functional group.

Scientific Research Applications

4-Boc-1,4-thiazepan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Boc-1,4-thiazepan-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides stability and protection during reactions, while the thiazepane ring can interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

    1,4-thiazepane: Lacks the Boc protecting group and hydroxyl group, making it less stable and versatile.

    1,4-thiazepan-6-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.

    4-Boc-1,4-thiazepan-3-ol: Similar structure but with the hydroxyl group at a different position, affecting its chemical behavior.

Uniqueness: 4-Boc-1,4-thiazepan-6-ol is unique due to the presence of both the Boc protecting group and the hydroxyl group, which provide stability and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-7-8(12)6-11/h8,12H,4-7H2,1-3H3

InChI Key

FICQZWSWLRFLBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.